1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine
Overview
Description
This compound is a chemical substance with the name "1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine" . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods . For instance, a piperidine cycle has been observed in a distorted chair conformation .Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical compound 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine is involved in the synthesis of various derivatives that show potential in different scientific research applications. For instance, the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid demonstrate the compound's reactivity and utility in creating functional derivatives for further research (Prokopenko et al., 2010).
Molecular Structure and Interactions
The study of molecular structure and intermolecular interactions is another key application area. Research on new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, with a focus on molecular structure investigations through X-ray crystallography combined with Hirshfeld and DFT calculations, highlights the importance of this compound in understanding molecular interactions and designing molecules with desired properties (Shawish et al., 2021).
Luminescent Properties and Photo-induced Electron Transfer
The study of luminescent properties and photo-induced electron transfer in novel piperazine-substituted naphthalimide model compounds provides insights into the potential applications of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine in the development of new materials with specific luminescent properties, which can be used in various scientific and technological fields (Gan et al., 2003).
Catalysis and Organic Synthesis
The compound also finds application in catalysis and organic synthesis, as demonstrated by the synthesis and amine-induced ring-opening of silyl-substituted thiophene 1,1-dioxides, where the reactivity of piperidine derivatives is harnessed for the preparation of silyl-substituted dienes, showcasing the versatility of this compound in synthetic chemistry (Gronowitz et al., 1994).
properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-11(9(2)15-13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMULZSJRSNEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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